N'-hydroxyltridecanimidamide
Description
N'-Hydroxyltridecanimidamide is a hydroxyamidine derivative characterized by a 13-carbon alkyl chain (tridecyl group) and a hydroxyl-substituted amidine functional group. Structurally, it belongs to the class of fatty acid amidines, where the amidine group (-C(=NH)-NH-OH) is modified with a hydroxyl moiety.
Properties
Molecular Formula |
C13H28N2O |
|---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
N'-hydroxytridecanimidamide |
InChI |
InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15-16/h16H,2-12H2,1H3,(H2,14,15) |
InChI Key |
CVJFODWFBYEBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with N'-hydroxyltridecanimidamide, differing primarily in carbon chain length, substituents, or functional groups:
Key Comparative Insights
Chain Length and Hydrophobicity :
- This compound’s 13-carbon chain confers higher hydrophobicity compared to shorter-chain analogs like N-Hydroxyoctanamide (C8). This property may influence its solubility and bioavailability .
- Environmental hazards (e.g., H413 for Tridecanamide) suggest that longer alkyl chains may persist in aquatic ecosystems, necessitating careful disposal .
Functional Group Reactivity: Hydroxyamidines (e.g., 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide) exhibit chelating properties due to the hydroxyl and amidine groups, which can bind metal ions. This reactivity is critical in catalysis or pharmaceutical applications .
Synthetic Challenges :
- Synthesis of hydroxyamidines often involves condensation of nitriles with hydroxylamine or functional group interconversion. For example, N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide may be synthesized via amidoxime intermediates .
- Longer alkyl chains (e.g., C13) may introduce steric hindrance, complicating purification compared to shorter-chain analogs .
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